1-Diphenylphosphanyl-3,3-dimethylbutan-2-amine

Catalog No.
S13907437
CAS No.
M.F
C18H24NP
M. Wt
285.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Diphenylphosphanyl-3,3-dimethylbutan-2-amine

Product Name

1-Diphenylphosphanyl-3,3-dimethylbutan-2-amine

IUPAC Name

1-diphenylphosphanyl-3,3-dimethylbutan-2-amine

Molecular Formula

C18H24NP

Molecular Weight

285.4 g/mol

InChI

InChI=1S/C18H24NP/c1-18(2,3)17(19)14-20(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,14,19H2,1-3H3

InChI Key

SGBNMEAXYLJQRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)N

1-Diphenylphosphanyl-3,3-dimethylbutan-2-amine is a phosphine-containing compound with the molecular formula C₁₈H₂₄NP and a molecular weight of 285.37 g/mol. This compound features a diphenylphosphino group attached to a chiral center, making it significant in asymmetric synthesis applications. The compound is characterized by its air sensitivity and has a density of approximately 1.026 g/mL at 25 °C. Its structural formula can be represented by the SMILES notation: CC(C)(C)C@@HCP(C1=CC=CC=C1)C1=CC=CC=C1, indicating the presence of bulky groups that influence its reactivity and interactions in various chemical environments .

Typical of phosphines, such as:

  • Nucleophilic Substitution: 1-Diphenylphosphanyl-3,3-dimethylbutan-2-amine can act as a nucleophile, attacking electrophilic centers in substrates.
  • Coordination Chemistry: It can coordinate with transition metals, forming complexes that are useful in catalysis.
  • Reduction Reactions: The phosphine group can undergo oxidation to form phosphine oxides or participate in reduction processes.

These reactions are essential for its role as a ligand in metal-catalyzed reactions, particularly in asymmetric synthesis where chirality is crucial .

The synthesis of 1-diphenylphosphanyl-3,3-dimethylbutan-2-amine typically involves the following steps:

  • Formation of the Amine: Starting from commercially available precursors such as 3,3-dimethylbutan-2-one, an amine can be formed through reductive amination.
  • Phosphination Reaction: The resulting amine is then treated with diphenylphosphine under appropriate conditions (often involving a catalyst or heat) to introduce the diphenylphosphino group.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired purity level.

These methods allow for the efficient production of this compound for research and application purposes .

1-Diphenylphosphanyl-3,3-dimethylbutan-2-amine has several notable applications:

  • Catalysis: It serves as a ligand in metal-catalyzed reactions, particularly in asymmetric synthesis where it enhances selectivity.
  • Research Chemical: This compound is utilized in various research settings for studying reaction mechanisms involving phosphines and their metal complexes.
  • Pharmaceutical Development: Potential applications in drug development due to its biological activity.

These applications highlight its versatility and importance in both academic and industrial chemistry .

Interaction studies involving 1-diphenylphosphanyl-3,3-dimethylbutan-2-amine primarily focus on its behavior as a ligand in coordination chemistry. Research often investigates:

  • Metal Complex Formation: Understanding how this compound interacts with transition metals helps elucidate its catalytic properties.
  • Reactivity Profiles: Studies on how it reacts with different electrophiles can provide insights into its nucleophilic strength and selectivity.

These investigations are crucial for optimizing its use in synthetic methodologies and understanding its reactivity patterns .

Several compounds share structural similarities with 1-diphenylphosphanyl-3,3-dimethylbutan-2-amine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
(S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amineC₁₈H₂₄NPChirality at the same carbon center
(R)-2-Amino-1-diphenylphosphino-3,3-dimethylbutaneC₁₈H₂₄NPDifferent stereochemistry affecting reactivity
DiphenylphosphineC₁₂H₁₅PSimpler structure without the amine functionality

Uniqueness

The uniqueness of 1-diphenylphosphanyl-3,3-dimethylbutan-2-amine lies in its specific chiral configuration and dual functionality as both an amine and a phosphine ligand. This allows it to participate effectively in asymmetric synthesis while providing unique coordination properties not found in simpler phosphines .

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

285.164636767 g/mol

Monoisotopic Mass

285.164636767 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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